3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride
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Overview
Description
3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and material science. The presence of amino, bromo, and methyl groups on the pyridine ring makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves the bromination of 1-methyl-1,2-dihydropyridin-2-one followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane. The amination step can be carried out using ammonia or an amine source under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines and thiols. Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines.
Scientific Research Applications
3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and bromo groups allows for strong binding interactions with target molecules, which can modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one
- 3-amino-5-bromo-2-methylbenzoate
- 3-amino-5-bromo-1-methylpyridin-2(1H)-one
Uniqueness
3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride is unique due to the specific arrangement of functional groups on the pyridine ring This unique structure allows for distinct reactivity and interactions compared to other similar compounds
Properties
CAS No. |
2763779-22-0 |
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Molecular Formula |
C6H8BrClN2O |
Molecular Weight |
239.50 g/mol |
IUPAC Name |
3-amino-5-bromo-1-methylpyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H7BrN2O.ClH/c1-9-3-4(7)2-5(8)6(9)10;/h2-3H,8H2,1H3;1H |
InChI Key |
VDMPAKDBCAJGMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)N)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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